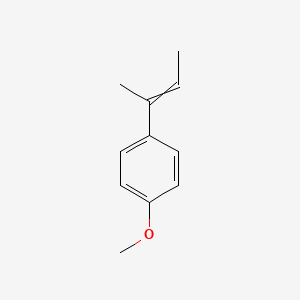
1-(But-2-en-2-yl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-2-en-2-yl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a but-2-en-2-yl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(But-2-en-2-yl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling of alkenyllithium reagents with aryl halides . This method allows for the stereoselective preparation of substituted alkenes under mild conditions, providing high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium catalysts in cross-coupling reactions is favored due to its efficiency and ability to produce high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-2-en-2-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-(But-2-en-2-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(But-2-en-2-yl)-4-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
1-(But-2-en-2-yl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(But-2-en-2-yl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 1-(But-2-en-2-yl)-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group influences its reactivity and interactions with other molecules, making it valuable in various applications.
Propriétés
Numéro CAS |
38454-63-6 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-but-2-en-2-yl-4-methoxybenzene |
InChI |
InChI=1S/C11H14O/c1-4-9(2)10-5-7-11(12-3)8-6-10/h4-8H,1-3H3 |
Clé InChI |
YZNSKTOWHDRUQB-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


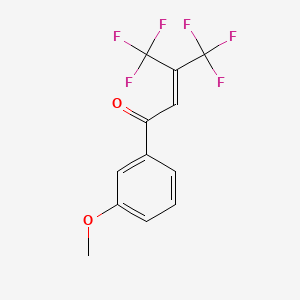
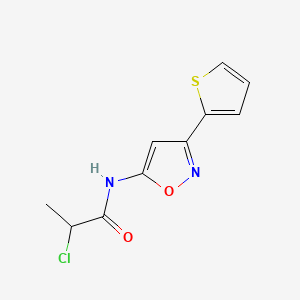
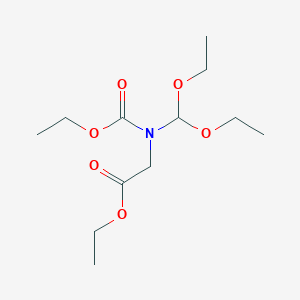
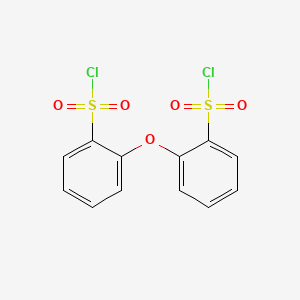
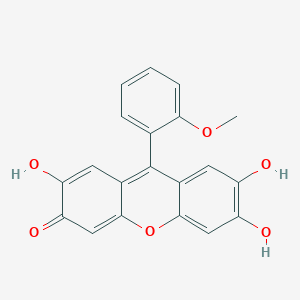
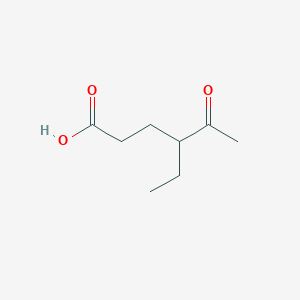
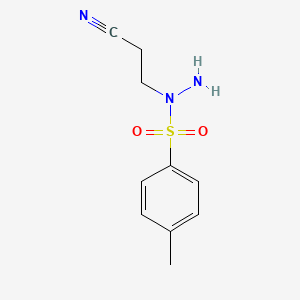
![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
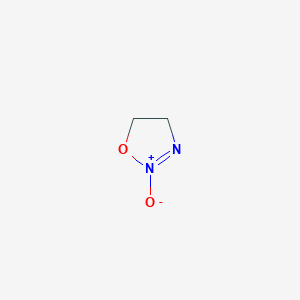
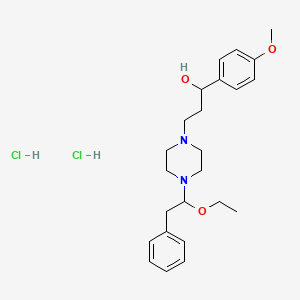
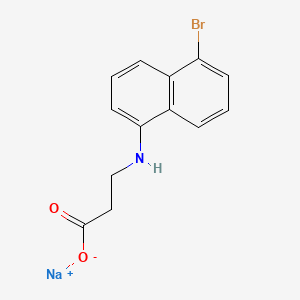
![3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene](/img/structure/B14680985.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14680992.png)
